Benzyl N,N-dimethylimidocarbamate
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Overview
Description
Benzyl N,N-dimethylimidocarbamate is an organic compound with the molecular formula C10H14N2O. It is a derivative of imidocarbamate, characterized by the presence of a benzyl group and two N,N-dimethyl groups attached to the imidocarbamate structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl N,N-dimethylimidocarbamate can be synthesized through the reaction of benzyl isocyanate with N,N-dimethylamine. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the N,N-dimethylamine on the carbonyl carbon of the benzyl isocyanate, leading to the formation of the imidocarbamate structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The compound can be reduced to form N,N-dimethylimidocarbamate derivatives with the reduction of the benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: N,N-dimethylimidocarbamate derivatives.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
Benzyl N,N-dimethylimidocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidocarbamate derivatives.
Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl N,N-dimethylimidocarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to the accumulation of substrates or the depletion of products, ultimately affecting cellular processes. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Benzyl N,N-diethyldithiocarbamate: Similar structure but with ethyl groups instead of methyl groups.
N,N-dimethyldithiocarbamate: Lacks the benzyl group, but has similar functional groups.
Benzyl N,N-dimethylcarbamate: Similar structure but lacks the imido group.
Uniqueness: Benzyl N,N-dimethylimidocarbamate is unique due to its specific combination of benzyl and N,N-dimethyl groups attached to the imidocarbamate structure. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.
Properties
CAS No. |
90873-02-2 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
benzyl N,N-dimethylcarbamimidate |
InChI |
InChI=1S/C10H14N2O/c1-12(2)10(11)13-8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
InChI Key |
ZSIAGWCAFYGTOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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